Lipophilicity Enhancement: 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine Exhibits 1.6× Higher LogP than the Methyl Analog, Driving Membrane Permeability and Metabolic Stability
The lipophilicity (LogP) of 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine is significantly elevated compared to non-fluorinated analogs. Specifically, the target compound has a LogP of 2.9489 [1], while 5-bromo-2-methylpyridine exhibits a LogP of 2.1525 [2]. This difference of 0.7964 log units corresponds to a 1.6× increase in partition coefficient, reflecting enhanced membrane permeability and metabolic stability imparted by the trifluoroethyl group [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.9489 |
| Comparator Or Baseline | 5-bromo-2-methylpyridine: LogP = 2.1525 |
| Quantified Difference | ΔLogP = +0.7964 (1.6× increase in partition coefficient) |
| Conditions | Computed LogP values (ACD/LogP or XLogP3) |
Why This Matters
Higher LogP correlates with improved membrane permeability and metabolic stability, key drivers in lead optimization and drug candidate selection.
- [1] Chemical Book. 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine. CAS 1335050-19-5. View Source
- [2] Molbase. 5-溴-2-甲基吡啶 (5-Bromo-2-methylpyridine). LogP 2.15250. View Source
- [3] PubChem. Pyridine, 2-(2,2,2-trifluoroethyl)-. XLogP3 = 2.3. View Source
